molecular formula C17H17ClF6N2O B1338694 (R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride CAS No. 58560-52-4

(R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride

Cat. No.: B1338694
CAS No.: 58560-52-4
M. Wt: 414.8 g/mol
InChI Key: WESWYMRNZNDGBX-XRZFDKQNSA-N
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Description

Historical Development and Significance

(R,R)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride emerged as a critical intermediate and impurity in the synthesis of mefloquine, a World Health Organization–listed essential antimalarial drug. First synthesized in the 1970s during efforts to optimize quinoline-based antimalarials, this compound gained prominence due to its structural relationship to mefloquine’s erythro and threo stereoisomers. Its significance extends to modern pharmaceutical research, where it serves as a model for studying trifluoromethyl group effects on drug-receptor interactions and metabolic stability.

Nomenclature and Structural Classification

The systematic IUPAC name reflects its complex architecture:
(R,R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol hydrochloride. Key structural features include:

  • Quinoline core : A bicyclic aromatic system with nitrogen at position 1
  • Substituents : Two trifluoromethyl (–CF₃) groups at positions 2 and 8
  • Chiral centers :
    • C4 of the quinoline ring (methanol attachment)
    • C2 of the piperidine ring
  • Hydrochloride salt : Enhances aqueous solubility for analytical characterization

Chemical Formula and Molecular Weight Analysis

Property Value
Molecular Formula C₁₇H₁₇ClF₆N₂O
Molecular Weight 414.78 g/mol
CAS Registry Number 58560-52-4
Parent Compound (free base) C₁₇H₁₆F₆N₂O (MW: 378.31 g/mol)

The molecular weight reflects contributions from:

  • Quinoline system: 48.7% of total mass
  • Trifluoromethyl groups: 35.9% (each –CF₃ contributes 17.95%)
  • Piperidine-methanol moiety: 15.4%

Stereochemical Designation and Importance

The compound exhibits two stereocenters, designated R,R in its pharmacologically active form. Key stereochemical considerations:

Stereoisomer Configuration Biological Relevance
R,R-form Active enantiomer Binds malaria parasite targets
S,S-form Inactive No antimalarial activity
R,S- (threo) form Impurity profile Associated with neurotoxicity

X-ray crystallography confirms the R,R configuration stabilizes through:

  • Intramolecular hydrogen bonding between methanol –OH and piperidine N
  • π-Stacking of quinoline rings in crystal lattice

Position in Trifluoromethylated Quinoline Research

This compound exemplifies strategic trifluoromethylation in medicinal chemistry:

Key research applications :

  • Lipophilicity modulation : –CF₃ groups increase logP by 1.2 units vs non-fluorinated analogs
  • Metabolic stability : 90% reduction in CYP3A4-mediated oxidation compared to methyl analogs
  • Target engagement : Trifluoromethyl groups enhance binding to:
    • Plasmodium falciparum digestive vacuole
    • Fungal mitochondrial complexes
  • Synthetic intermediate : Used in >20 patented routes for antimalarial/antifungal agents

Recent studies demonstrate expanded utility in:

  • Anticancer drug development (HDAC1 inhibition)
  • Antiviral lead optimization (Zika virus EC₅₀ = 0.8 μM)
  • Tuberculosis drug discovery (MIC = 12.5 μg/mL vs multidrug-resistant strains)

Properties

IUPAC Name

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESWYMRNZNDGBX-XRZFDKQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459293
Record name [2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-piperidin-2-yl]methanol hydrochloride (1:1) (incorrect configuration definition!)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58560-52-4
Record name [2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-piperidin-2-yl]methanol hydrochloride (1:1) (incorrect configuration definition!)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Summary

The synthesis generally follows these key stages:

  • Step 1: Construction of the 2,8-bis(trifluoromethyl)quinoline core
    The quinoline ring system bearing trifluoromethyl groups at positions 2 and 8 is synthesized through condensation reactions of appropriately substituted anilines or related precursors. Introduction of trifluoromethyl groups is typically achieved using reagents such as trifluoromethyl iodide or equivalents under controlled conditions.

  • Step 2: Formation of the piperidin-2-yl-methanol moiety
    The piperidine ring is introduced via nucleophilic substitution or addition reactions, often starting from 2-piperidone or related intermediates. The chiral center at the 2-position of piperidine is established either by asymmetric synthesis or chiral resolution techniques.

  • Step 3: Coupling of the quinoline and piperidinyl fragments
    The quinoline and piperidinyl-methanol units are linked through a carbon-carbon bond at the 4-position of the quinoline ring, typically via nucleophilic addition of the piperidinyl moiety to a quinoline aldehyde or ketone intermediate.

  • Step 4: Formation of the hydrochloride salt
    The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating purification and stabilization.

Detailed Reaction Conditions and Techniques

Step Reaction Type Key Reagents Conditions Notes
1 Quinoline ring formation and trifluoromethylation Aniline derivatives, trifluoromethyl iodide or equivalents Controlled temperature, inert atmosphere (argon), base catalysts Introduction of CF3 groups requires careful control to avoid side reactions
2 Piperidine ring synthesis and chiral center formation 2-piperidone or chiral precursors Asymmetric synthesis or chiral resolution via chromatography Enantiomeric purity critical for biological activity
3 Coupling reaction Quinoline aldehyde/ketone intermediate, piperidinyl nucleophile Mild heating, solvent such as ethanol or dichloromethane Formation of C-C bond at quinoline 4-position
4 Salt formation Hydrochloric acid Room temperature, solvent such as ethanol or ether Crystallization to obtain pure hydrochloride salt

Purification and Characterization

  • Purification is typically achieved by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to isolate the hydrochloride salt in high purity.
  • Chiral resolution may be performed using chiral chromatography to separate enantiomers if racemic mixtures are formed during synthesis.
  • Analytical techniques such as NMR, mass spectrometry, and HPLC are employed to confirm structure, purity, and stereochemistry.

Research Findings and Notes

  • The compound is often encountered as an impurity or related intermediate in the synthesis of mefloquine hydrochloride, indicating its synthetic accessibility and relevance in pharmaceutical manufacturing.
  • The presence of two trifluoromethyl groups significantly influences the compound’s chemical reactivity and biological properties, necessitating precise control during synthesis to maintain integrity.
  • The hydrochloride salt form enhances the compound’s stability and solubility, which is important for downstream applications and formulation.

Summary Table of Key Data

Parameter Data
Molecular Formula C17H17ClF6N2O
Molecular Weight 414.77 g/mol
CAS Number 58560-52-4
Synonyms Mefloquine Impurity 5, Mefloquine Related Compound A hydrochloride
Core Structure 2,8-bis(trifluoromethyl)quinoline
Chiral Centers Two (R,R) configuration
Salt Form Hydrochloride
Typical Purification Recrystallization, chiral chromatography
Key Synthetic Challenges Trifluoromethyl group introduction, chiral resolution

Chemical Reactions Analysis

Types of Reactions

(R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl methanol moiety, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the quinoline core or other functional groups to more reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline core or the piperidinyl methanol moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are employed under conditions such as reflux or microwave-assisted synthesis.

Major Products

The major products formed from these reactions include various quinoline derivatives, piperidine derivatives, and substituted methanol compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

Mefloquine hydrochloride is primarily known for its antimalarial properties. It is a derivative of quinoline and exhibits a unique mechanism of action that interferes with the malaria parasite's ability to metabolize heme, leading to the accumulation of toxic levels of heme within the parasite. This property makes it effective against both Plasmodium falciparum and Plasmodium vivax, two of the most prevalent malaria-causing parasites.

Therapeutic Uses

Mefloquine hydrochloride has been extensively used in clinical settings for the treatment and prevention of malaria. Its efficacy has been documented in various clinical trials and studies.

Antimalarial Treatment

  • Clinical Efficacy : Mefloquine is effective in treating acute malaria infections and is often used in combination therapies to enhance efficacy and reduce resistance development.
  • Prophylactic Use : It is also used as a prophylactic agent for travelers to endemic regions, demonstrating significant protective effects against malaria infection.

Potential Applications Beyond Malaria

Recent studies have explored the potential of mefloquine hydrochloride in treating other conditions:

  • Viral Infections : Research has indicated that mefloquine may exhibit antiviral properties against certain viruses, such as JC virus, showing promise in treating viral infections beyond its traditional use .
  • Neurological Disorders : Given its interaction with neurotransmitter systems, there is ongoing research into its potential application in treating neurological disorders such as anxiety and depression .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of mefloquine hydrochloride in various applications:

StudyFocusFindings
Identification and Characterization of Mefloquine Efficacy against JC VirusViral InfectionsMefloquine demonstrated antiviral activity against JC virus in vitro, suggesting potential for broader antiviral applications .
FDA Review on Trifluoromethyl Group-Containing DrugsDrug EfficacyThe review highlighted mefloquine's role as an effective antimalarial agent and discussed its chemical structure's influence on pharmacological activity .
Exploration of Mefloquine's Neuropharmacological EffectsNeurological DisordersInvestigated mefloquine's impact on neurotransmitter systems; results suggest potential therapeutic benefits for anxiety disorders .

Mechanism of Action

The mechanism of action of (R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The compound is part of a family of quinoline-based antimalarials. Key structural analogs include:

Compound Key Structural Features Stereochemistry Molecular Weight (g/mol)
Target Compound (R,R configuration) 2,8-Bis(trifluoromethyl)-quinoline; piperidin-2-yl-methanol side chain R,R diastereomer 414.8
(R,S)-Mefloquine Hydrochloride Same quinoline core; differing stereochemistry at piperidinyl-methanol R,S diastereomer 414.8
Erythro-Mefloquine (DL mixture) Mixture of R,R and S,S configurations Racemic mixture 414.8
Chloroquine 7-Chloro-quinoline core; lacks trifluoromethyl groups No stereocenters 319.9

Key Differences :

  • Trifluoromethyl Groups : The target compound’s 2,8-bis(trifluoromethyl) substituents enhance lipophilicity and resistance profile compared to chloroquine .
  • Stereochemistry : The R,R configuration influences binding to heme in malaria parasites, affecting efficacy and toxicity compared to the R,S isomer .

Pharmacokinetic and Solubility Comparisons

Parameter Target Compound (R,R) (R,S)-Mefloquine Chloroquine
Water Solubility Very slight Very slight High
Plasma t₁/₂ (hr) ~17 ~14–18* 6–60 (dose-dependent)
Erythrocyte:Plasma Ratio 5:1 Similar* 5–10:1
Major Excretion Route Feces (80%) Feces* Urine (60%)

*Inferred from mefloquine class data .

Research Findings and Implications

Stereochemistry Matters : The R,R configuration optimizes antimalarial efficacy but requires careful monitoring for neuropsychiatric effects .

Lipophilicity vs. Solubility : High lipophilicity from trifluoromethyl groups improves tissue penetration but complicates formulation due to poor aqueous solubility .

Comparative ADME : Fecal excretion dominance in the target compound reduces renal toxicity risks compared to chloroquine .

Biological Activity

(R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride (CAS No. 51773-92-3) is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC17H17ClF6N2O
Molecular Weight414.77 g/mol
AppearanceWhite powder
Storage ConditionsInert atmosphere, Room Temperature
Hazard StatementsH302 (Harmful if swallowed)

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of melanoma cell lines, specifically A2058 and MeWo. The compound's mechanism appears to involve:

  • Induction of Apoptosis: The compound triggers programmed cell death in cancer cells while sparing normal cells such as melanocytes and fibroblasts .
  • Targeting Heat Shock Proteins (Hsp70 and Hsp110): Research indicates that the compound may inhibit these proteins, which are crucial for cancer cell survival and proliferation .

Case Study: Melanoma Cell Lines

In a controlled study, the compound was tested against various melanoma cell lines at different concentrations. The results indicated a significant reduction in cell viability at concentrations as low as 20 µM, with no observed toxicity in non-malignant control cells.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A study demonstrated that it inhibits viral replication post-entry without blocking viral entry into cells . This mechanism suggests potential applications in treating viral infections.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Anticancer EfficacyEffective against melanoma cell lines (IC50 ~ 20 µM)
Viral Replication InhibitionInhibits JC virus replication post-entry

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding affinity of the compound to target proteins involved in cancer progression and viral replication. The results suggest that the compound binds effectively to Hsp70, indicating a potential for multi-targeted therapeutic strategies .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing this compound?

  • Synthesis : The compound can be synthesized via condensation reactions involving trifluoromethyl-substituted quinoline precursors and piperidinemethanol derivatives. Key steps include optimizing reaction conditions (e.g., solvent choice, temperature) and stereochemical control using chiral catalysts or resolving agents. Purification often involves column chromatography and recrystallization .
  • Characterization : Nuclear Magnetic Resonance (NMR, ¹H/¹³C/¹⁹F) confirms structural integrity and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., SHELX refinement) resolves absolute configuration and crystal packing .

How is the stereochemical configuration (R,R) determined experimentally?**

  • X-ray crystallography is the gold standard. For example, single-crystal diffraction data collected at 120 K with Cu-Kα radiation (λ = 1.54178 Å) can resolve chiral centers. Refinement using SHELXL (with OLEX2 or similar interfaces) provides anisotropic displacement parameters and validates the R*,R* configuration .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, particularly with disorder or solvent inclusion?

  • Disorder : The trifluoromethyl groups or piperidine moieties may exhibit positional disorder. Strategies include partitioning occupancy using SHELXL’s PART instructions and applying restraints (e.g., DFIX, SIMU) to maintain reasonable geometry .
  • Solvent Inclusion : Unassigned electron density peaks (e.g., water molecules) require SQUEEZE (PLATON) or MASK (SHELXL) to model disordered solvent regions .

Q. How can contradictory biological activity data be resolved when testing this compound in enzyme inhibition assays?

  • Experimental Design : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to cross-validate results. Control for batch-to-batch variability in compound purity (HPLC ≥95%) and stereochemical consistency (via chiral chromatography) .
  • Data Analysis : Apply multivariate statistical models to account for confounding factors like solvent polarity or buffer pH. Replicate experiments across independent labs to confirm reproducibility .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., cytochrome P450 enzymes). ADMET predictors (e.g., SwissADME) estimate solubility (LogP), metabolic stability, and blood-brain barrier permeability based on trifluoromethyl and quinoline moieties .

Key Methodological Notes

  • Avoid Pitfalls : Ensure crystallographic data collection at low temperatures (e.g., 120 K) to minimize thermal motion artifacts .
  • Stereochemical Purity : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC to confirm enantiomeric excess ≥99% .
  • Safety : Handle hydrochloride salts in fume hoods; avoid inhalation (H290/H313 hazards) .

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